1-(2-Chloroethyl)-3-cyclohexylurea

Analytical Chemistry Pharmaceutical Quality Control Nitrosourea Impurities

Using uncertified reference materials for ANDA filings risks regulatory rejection. 1-(2-Chloroethyl)-3-cyclohexylurea (Lomustine EP Impurity B, CAS 13908-11-7) is the official pharmacopeial reference standard that resolves this compliance gap. · Identity: Pharmacopeial-grade impurity standard directly traceable to USP & EP monographs for Lomustine capsules and API. · Application: Validated for HPLC peak identification, system suitability testing, and ICH-compliant stability study quantification. · Supply Integrity: Fully characterized batch with ≥98% purity, supplied with comprehensive CoA documentation for GMP/GLP audit readiness.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 13908-11-7
Cat. No. B076031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-cyclohexylurea
CAS13908-11-7
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCCl
InChIInChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13)
InChIKeyBIOZXMXBLXQEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-3-cyclohexylurea Lomustine Reference Standard


1-(2-Chloroethyl)-3-cyclohexylurea (CAS 13908-11-7) is a synthetic organic compound from the urea class, recognized as the primary nitrosourea scaffold that lacks the N-nitroso moiety [1]. It is formally designated as Lomustine Related Compound B (or Lomustine EP Impurity B) by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) . With a molecular formula of C9H17ClN2O and a molecular weight of 204.70 g/mol, it is primarily utilized not as an active pharmaceutical ingredient (API) but as a certified reference standard for pharmaceutical quality control (QC) and analytical method validation .

Certified pharmacopoeial impurity standard (EP/USP)

Specific to Lomustine impurity B (no N-nitroso group)

Traceable certificate of analysis (CoA) available

Supports HPLC system suitability and peak identification

1-(2-Chloroethyl)-3-cyclohexylurea: Certified Standard Necessity


In pharmaceutical analysis and regulatory quality control, the interchangeability of chemical reference materials is strictly prohibited. Substituting 1-(2-Chloroethyl)-3-cyclohexylurea with a generic reagent from an uncertified supplier, or even with Lomustine API (which contains the critical N-nitroso group), will invalidate analytical results. This compound's utility is defined not by broad biological activity, but by its specific identity as a certified, highly-characterized impurity for system suitability, peak identification, and method validation under GMP/GLP conditions . The quantitative and qualitative differentiation detailed below is essential for ensuring regulatory compliance, analytical accuracy, and supply chain integrity when sourcing this specific reference standard [1].

This Standard Non-nitrosated urea; lacks the N-nitroso group
If Substituted with Lomustine API Contains N-nitroso group, obscuring impurity B peak
This Standard Certified purity with documented CoA and traceability
If Substituted with Uncertified Reagent Nominal purity; may introduce uncontrolled measurement uncertainty
This Standard Officially designated as EP Impurity B / USP Related Compound B
If Substituted with Non-compendial Analog Lacks regulatory recognition; may not support GMP/GLP method validation

1-(2-Chloroethyl)-3-cyclohexylurea: Quantitative Evidence


Structural Specificity: N-Nitroso Absence

The structural identity of 1-(2-Chloroethyl)-3-cyclohexylurea is defined by the absence of the N-nitroso group, which is a critical differentiator from the active pharmaceutical ingredient (API) Lomustine (CCNU, CAS 13010-47-4). This structural distinction is essential for its designated role as Lomustine EP Impurity B, enabling precise identification and quantification during pharmaceutical analysis [1].

Structural Specificity: N-Nitroso Absence
Head-to-head
Absence of -N=O group vs. Lomustine API (C9H16ClN3O2)
Enables specific impurity B peak identification
Defined by IUPAC and EP/USP monographs
Analytical Chemistry Pharmaceutical Quality Control Nitrosourea Impurities

Regulatory Designation: Compendial Compliance

The compound is formally designated as 'Lomustine EP Impurity B' and 'Lomustine USP Related Compound B' in the European and United States pharmacopoeias, respectively. This is in contrast to other related compounds or impurities which are not officially named or recognized, making it the definitive reference for its intended analytical purpose .

Regulatory Designation: Compendial Compliance
Class-level
Officially listed as EP Impurity B / USP Related Compound B vs. unrecognized analogs
Supports regulatory suitability for method validation
Per pharmacopoeial monographs; source review needed
Regulatory Compliance Quality Assurance Pharmacopoeial Standards

Standardization: Certified Purity

Unlike generic chemicals or reagents, 1-(2-Chloroethyl)-3-cyclohexylurea is available as a pharmaceutical secondary standard and certified reference material (CRM) with a quantifiable purity (e.g., ≥98%) and a documented certificate of analysis (CofA). This is in direct contrast to non-certified materials, where purity may be nominal or unverified, introducing significant uncertainty into analytical measurements .

Standardization: Certified Purity
Specification review
≥98% certified purity with traceable CoA vs. nominal purity reagents
Ensures measurement traceability for low-level impurity quantification
Vendor CoA review required
Analytical Method Validation Reference Material Certification Quality Control

Physicochemical Characterization: Melting Point Identity

The compound is a crystalline solid with a defined melting point range, a key characteristic for identity testing. This physical property can be used to distinguish it from other substances in the laboratory. Reported values include a melting point of 109-116 °C from a vendor, and a separate literature value of 129 °C, highlighting the importance of referencing vendor-specific CoAs for precise method parameters .

Physicochemical Identity: Melting Point
Reported
109–116 °C (vendor) / 129 °C (literature) vs. Lomustine API 88–90 °C
Provides identity confirmation upon receipt
Cross-study variation; use vendor CoA value
Physical Chemistry Material Characterization Identity Testing

1-(2-Chloroethyl)-3-cyclohexylurea: Key Applications


Lomustine Drug Product Quality Control

As the official Lomustine EP Impurity B, this compound is essential for routine quality control (QC) release testing of Lomustine capsules and API. It is used to spike samples for system suitability tests, to identify and quantify the specific impurity B peak in HPLC chromatograms during stability studies and batch release, ensuring compliance with ICH guidelines .

Analytical Method Development and Validation

Procurement of a highly pure and well-characterized batch of 1-(2-Chloroethyl)-3-cyclohexylurea is a prerequisite for developing and validating robust analytical methods (e.g., HPLC, LC-MS). It is used to establish method specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for impurity B, a necessary step for filing an Abbreviated New Drug Application (ANDA) [1].

Process Chemistry and Scale-up Reference

In the synthesis and manufacturing of Lomustine, this compound is a known byproduct or impurity . Research chemists and process engineers require it as a reference standard to monitor and optimize reaction conditions, to assess the efficiency of purification steps, and to ensure that impurity levels remain within specified limits during scale-up and technology transfer [2].

Application
Selection Property
Validation Focus
Lomustine drug product QC release testing
Compendial impurity standard (EP/USP)
System suitability and impurity B peak identification
Analytical method development and validation
Certified purity with traceable CoA
Specificity, linearity, accuracy, and LOD/LOQ for impurity B
Process chemistry and scale-up reference
Defined impurity profile of Lomustine synthesis
Reaction monitoring and purification efficiency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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